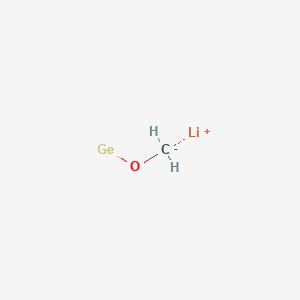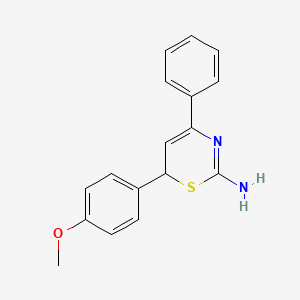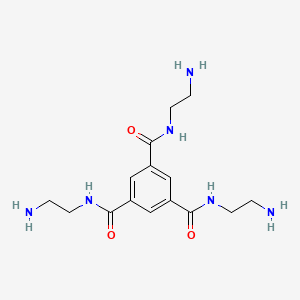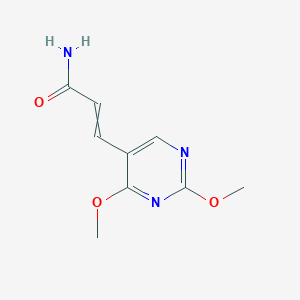![molecular formula C18H30OSi B12555820 Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- CAS No. 183955-08-0](/img/structure/B12555820.png)
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an alkoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- typically involves the hydrosilylation of alkenes with triethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the alkene, resulting in the formation of the desired silane compound .
Industrial Production Methods
Industrial production of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, converting carbonyl compounds to alcohols.
Substitution: The alkoxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) and amines are used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Halosilanes and aminosilanes.
Aplicaciones Científicas De Investigación
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, such as hydrosilylation, where the silicon atom forms a covalent bond with carbon atoms in organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: A simpler trialkylsilane with similar reducing properties.
Phenylsilane: Contains a phenyl group instead of the alkoxy group, used in similar reduction reactions.
Trimethoxyphenylsilane: Contains methoxy groups, used in sol-gel processing and surface modification.
Uniqueness
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- is unique due to its specific alkoxy group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and materials science .
Propiedades
Número CAS |
183955-08-0 |
|---|---|
Fórmula molecular |
C18H30OSi |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
triethyl(1-phenylhex-5-en-3-yloxy)silane |
InChI |
InChI=1S/C18H30OSi/c1-5-12-18(19-20(6-2,7-3)8-4)16-15-17-13-10-9-11-14-17/h5,9-11,13-14,18H,1,6-8,12,15-16H2,2-4H3 |
Clave InChI |
RIRMOXVYMZXHIC-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(CCC1=CC=CC=C1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)
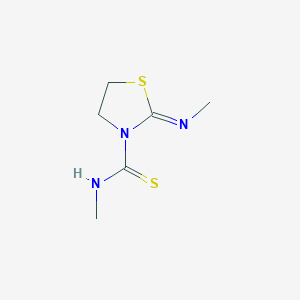

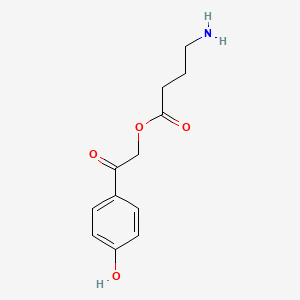
![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
